3-Chlorodibenzo[b,d]thiophen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7ClOS |
|---|---|
Molecular Weight |
234.7g/mol |
IUPAC Name |
3-chlorodibenzothiophen-4-ol |
InChI |
InChI=1S/C12H7ClOS/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H |
InChI Key |
TUJSFQIUMPETCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Chlorodibenzo B,d Thiophen 4 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. ucl.ac.uk In substituted dibenzothiophenes, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. rsc.org
The specific substitution pattern of 3-Chlorodibenzo[b,d]thiophen-4-ol results in a unique set of signals for the aromatic protons. The hydroxyl group (-OH) at position 4 and the chlorine atom at position 3 significantly influence the chemical shifts of the adjacent protons. The hydroxyl proton itself usually appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The aromatic protons on the same ring as the substituents will exhibit distinct splitting patterns (e.g., doublets, doublets of doublets) due to spin-spin coupling with their neighbors. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about their relative positions on the aromatic ring. ipb.pt
For example, in a related substituted dibenzothiophene (B1670422), specific proton signals were observed and assigned based on their multiplicity and coupling constants. rsc.org The analysis of these patterns, often in conjunction with data from 2D NMR experiments, allows for the unambiguous assignment of each proton to its specific location on the dibenzothiophene core. consensus.appresearchgate.net
Table 1: Representative ¹H NMR Data for Substituted Dibenzothiophene Systems
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
|---|---|---|---|
| Aromatic H | 7.0 - 8.5 | m, d, dd | 7.0 - 9.0 |
| Hydroxyl H | Variable | br s | N/A |
| Methyl H (if present) | 2.4 - 2.9 | s | N/A |
Note: This table provides representative data ranges for substituted dibenzothiophenes. Actual values for this compound may vary. Data compiled from multiple sources. rsc.orgrsc.org
¹³C NMR Analysis of the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. youtube.com In ¹³C NMR spectra of substituted dibenzothiophenes, the carbon atoms of the aromatic rings typically appear in the range of 110-145 ppm. consensus.appwisc.eduosaka-u.ac.jp The chemical shifts of individual carbon atoms are sensitive to the electronic effects of substituents. organicchemistrydata.org
For this compound, the carbon atom bonded to the hydroxyl group (C-4) and the carbon atom bonded to the chlorine atom (C-3) will have characteristic chemical shifts. The electronegative oxygen atom of the hydroxyl group will cause a downfield shift for C-4, while the effect of the chlorine atom on C-3 is also significant. The carbon atoms in the unsubstituted ring will have chemical shifts more typical of the parent dibenzothiophene molecule. consensus.appconsensus.app
The analysis of ¹³C NMR spectra, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) which distinguishes between CH, CH₂, and CH₃ groups, is crucial for confirming the carbon framework and the positions of the substituents. youtube.com
Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Substituted Dibenzothiophenes
| Carbon Type | Chemical Shift (δ, ppm) Range |
|---|---|
| Aromatic C-H | 115 - 130 |
| Aromatic C-S | 135 - 145 |
| Aromatic C-Cl | 128 - 135 |
| Aromatic C-OH | 150 - 160 |
| Quaternary Aromatic C | 130 - 140 |
Note: These are general ranges and the exact chemical shifts for this compound would require experimental determination. Data compiled from various sources. rsc.orgconsensus.appconsensus.apposaka-u.ac.jp
Advanced 2D NMR Techniques for Connectivity Assignments
To definitively establish the structure of complex molecules like this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments correlate signals from different nuclei, providing a detailed map of atomic connectivity. nanalysis.comscience.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. youtube.com Cross-peaks in a COSY spectrum reveal the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates each proton with the carbon atom to which it is directly attached. nanalysis.comustc.edu.cn This is a powerful tool for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound. uni-freiburg.denih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.org These vibrations are specific to the types of bonds present and their environment, making these techniques excellent for identifying functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-O stretch: A strong band around 1200 cm⁻¹.
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-S vibrations: These are typically weaker and appear in the fingerprint region.
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. acs.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. rsc.org
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak (M+2) approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. rsc.org
The fragmentation pattern provides clues about the structure. Common fragmentation pathways for related chlorinated aromatic compounds include the loss of a chlorine atom (-Cl), a formyl group (-CHO) from the phenolic ring, and cleavage of the thiophene (B33073) ring. nih.govnih.govresearchgate.net Analysis of these fragment ions helps to confirm the presence of the key structural motifs within the molecule. nist.gov
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of molecules. researchgate.net Dibenzothiophene and its derivatives are known to be fluorescent. sci-hub.seugto.mx
The UV-Vis absorption spectrum of this compound would be expected to show multiple absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents. The hydroxyl and chloro groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent dibenzothiophene.
Fluorescence spectroscopy involves exciting the molecule at a wavelength where it absorbs light and then measuring the emitted light at a longer wavelength. The fluorescence spectrum provides information about the excited state properties of the molecule. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. acs.orggoogle.com The presence of a heavy atom like chlorine can sometimes influence the fluorescence properties through enhanced intersystem crossing. sci-hub.se
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
UV-Visible Absorption Characteristics and Solvatochromic Effects
The interaction of molecules with ultraviolet and visible light provides valuable information about their electronic structure. For dibenzothiophene derivatives, UV-visible absorption spectroscopy is a fundamental tool for characterization.
Studies on various thiophene derivatives have shown that the position, intensity, and shape of absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. For instance, in a study of specific thiophene dyes, the maximum absorption wavelength (λmax) shifted from 486–502 nm in methanol (B129727) to 626–654 nm in dimethylformamide (DMF), indicating a significant bathochromic (red) shift with increasing solvent polarity. biointerfaceresearch.com This behavior is often attributed to dipole-dipole interactions between the solute and solvent molecules, particularly in aprotic solvents where hydrogen bonding is absent. researchgate.net The introduction of different substituent groups can also influence the absorption maxima. For example, the presence of a benzoyl group at the 2-position of a thiophene ring has been observed to cause a bathochromic shift. biointerfaceresearch.com
The solvatochromic behavior of fluorescein (B123965) and its derivatives has been extensively studied, revealing that changes in absorption spectra can be correlated with solvent parameters such as hydrogen bond donor (HBD) acidity, hydrogen bond acceptor (HBA) basicity, and polarity scales like ET(30). ijcce.ac.ir Similar systematic studies on this compound would be necessary to fully characterize its solvatochromic properties.
Table 1: Illustrative UV-Visible Absorption Data for Thiophene Derivatives in Various Solvents
| Compound/Derivative Class | Solvent | λmax (nm) | Reference |
| Thiophene Dyes | Methanol | 486-502 | biointerfaceresearch.com |
| Chloroform | 502-512 | biointerfaceresearch.com | |
| DMF | 626-654 | biointerfaceresearch.com |
Fluorescence and Phosphorescence Properties, Including Quantum Yields and Lifetimes
Fluorescence and phosphorescence are photoluminescence phenomena that provide insights into the excited state properties of molecules. libretexts.org Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that typically results in short lifetimes (<10⁻⁵ s). libretexts.org Phosphorescence, on the other hand, involves a change in electron spin (intersystem crossing) to a triplet state, leading to a much longer lifetime. libretexts.org
The photophysical properties of dibenzothiophene (DBT) and its derivatives are of significant interest. For instance, the fluorescence quantum yield of dibenzofuran (B1670420) is significantly higher than that of dibenzothiophene, a difference attributed to the "heavy atom effect" of sulfur, which promotes intersystem crossing to the triplet state. ugto.mx Studies on platinated dibenzothiophene complexes have shown that they can exhibit efficient room-temperature phosphorescence, with quantum yields up to 0.45 and long lifetimes. rsc.org
Research on methylated dibenzothiophene derivatives has revealed low fluorescence quantum yields (1.2% to 1.6%) and high triplet yields (around 98%), with S1 state lifetimes in the picosecond range (4 to 13 ps) and triplet state lifetimes of 820 to 900 ps. scispace.comchemrxiv.org The substitution pattern on the dibenzothiophene core can significantly impact these properties. For example, some C2v symmetrical π-conjugated dibenzothiophene derivatives exhibit fluorescence with emission maxima in the range of 506–516 nm. researchgate.net
Table 2: Photophysical Data for Selected Dibenzothiophene Derivatives
| Compound | Quantum Yield (Φ) | Lifetime (τ) | Emission Type | Reference |
| Platinated Dibenzothiophene Complex | 0.45 | 29.5 µs | Phosphorescence | rsc.org |
| Methylated Dibenzothiophene Derivatives | 0.012-0.016 (Fluorescence) | 4-13 ps (S1), 820-900 ps (T1) | Fluorescence/Phosphorescence | scispace.comchemrxiv.org |
| C2v Symmetrical Dibenzothiophene Derivatives | - | - | Fluorescence (506-516 nm) | researchgate.net |
Excited State Dynamics and Relaxation Mechanisms
Understanding the pathways by which an excited molecule returns to its ground state is crucial for predicting its photochemical behavior. For polycyclic aromatic sulfur heterocycles like dibenzothiophene derivatives, femtosecond transient absorption spectroscopy combined with computational methods is a powerful tool to elucidate these relaxation mechanisms. scispace.comchemrxiv.org
Studies on methylated dibenzothiophene derivatives have shown that upon excitation, the lowest-energy singlet state (S1) is populated and relaxes within picoseconds. scispace.comchemrxiv.org The dominant relaxation pathway is efficient intersystem crossing (ISC) to a triplet state, with triplet yields approaching 98%. scispace.comchemrxiv.org This high efficiency of ISC is a characteristic feature of many dibenzothiophene systems and is often attributed to the presence of the sulfur atom. The relaxation from the triplet state then occurs on a longer timescale, typically in the nanosecond range. scispace.comchemrxiv.org
The investigation of the excited state dynamics of thiophene and bithiophene has highlighted the role of ring puckering in their photochemistry. rsc.org For more complex systems like α-substituted dibenzoylmethanatoboron difluoride complexes, which exhibit aggregation-induced emission (AIE), time-resolved absorption spectroscopy has been used to directly observe the geometrical evolution in the excited state that leads to rapid deactivation in solution. nih.gov A detailed study of this compound would be required to determine its specific excited-state relaxation pathways.
X-ray Diffraction (XRD) and Crystallographic Analysis of Dibenzo[b,d]thiophene Derivatives
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.decarleton.eduhzdr.de This information is fundamental to understanding the relationship between molecular structure and bulk properties.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
The packing of molecules in the crystal lattice is also revealed by SC-XRD. Different packing motifs, such as herringbone and lamellar structures, have been observed for dibenzothiophene derivatives. acs.org The introduction of a sulfone group, for instance, has been shown to induce a change from a herringbone to a lamellar packing motif, which is attributed to the polarity of the sulfone unit. acs.org The nature of the substituent side chains can also significantly influence the solid-state packing of fused compounds based on fluorene[2,3-b]benzo[d]thiophene. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
This method has been applied to various thiophene and dibenzothiophene derivatives to understand their supramolecular assemblies. For example, in some N,O-chelated dibenzo[b,d]thiophene derivatives, Hirshfeld surface analysis has been employed to elucidate the intermolecular contacts that drive the formation of different crystal structures. researchgate.net In a study of a novel inhibitor of hepatitis B containing a benzothiophene (B83047) core, Hirshfeld analysis was used to investigate intermolecular interactions in the crystal. nih.gov
Assessment of Crystal Lattice and Structural Details
The detailed structural analysis can also reveal subtle features such as the planarity of ring systems. In two new thiophene derivatives, the benzothiophene rings were found to be essentially planar. nih.gov Furthermore, the analysis of crystal packing can provide insights into the potential for charge transport in organic semiconductor materials based on dibenzothiophene. acs.org For instance, a lamellar packing with strong π-π intermolecular interactions is generally considered more favorable for charge transport than a herringbone arrangement. acs.org
Advanced Electronic and Photophysical Properties of 3 Chlorodibenzo B,d Thiophen 4 Ol Systems
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of a molecule, including its charge injection/transport capabilities and its absorption/emission spectra. shd-pub.org.rsumich.edu A smaller HOMO-LUMO energy gap generally corresponds to a bathochromic (red) shift in the absorption spectrum. researchgate.net For molecules like 3-Chlorodibenzo[b,d]thiophen-4-ol, these energy levels are influenced by the electronic nature of the substituents.
The energy of the HOMO is associated with the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). shd-pub.org.rs In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, and the LUMO is on the electron-accepting part. umich.edu Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to model the distribution of these orbitals and predict their energy levels. shd-pub.org.rsresearchgate.net
Cyclic voltammetry (CV) is a primary experimental technique for determining the HOMO and LUMO energy levels of organic materials. core.ac.ukrsc.org This electrochemical method measures the oxidation and reduction potentials of a compound, which can be directly correlated to the energies of the frontier molecular orbitals. umich.edunih.gov The onset oxidation potential (E_ox) is used to calculate the HOMO energy, while the onset reduction potential (E_red) is used to estimate the LUMO energy. semanticscholar.org
The measurements are typically performed in a solution containing the compound of interest and a supporting electrolyte. researchgate.netresearchgate.net By scanning the potential, a voltammogram is produced, showing the current response to the changing voltage. dtu.dk The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+):
E_HOMO = -e (E_ox^onset - E_1/2^Fc + 4.8) (eV)
E_LUMO = -e (E_red^onset - E_1/2^Fc + 4.8) (eV)
The electrochemical energy gap (E_g^el) is then the difference between the HOMO and LUMO levels. semanticscholar.org
Below is a table showing representative electrochemical data for a series of 2,8-diaryl-dibenzothiophene derivatives, illustrating how substituent changes affect the HOMO and LUMO energies.
| Compound | Substituent (Aryl group) | E_p^ox (V) | E_HOMO (eV) | E_LUMO (eV) |
| 1 | 2,8-diphenyl | 1.15 | -5.47 | -2.37 |
| 2 | 2,8-di-(4-methoxyphenyl) | 1.05 | -5.37 | -2.34 |
| 3 | 2,8-di-(4-N,N-dimethylphenyl) | 0.85 | -5.17 | -2.25 |
| 4 | 2,8-di-(4-acetylphenyl) | 1.28 | -5.60 | -2.59 |
Data adapted from a study on 2,8-diaryl-dibenzothiophene derivatives. core.ac.uk The LUMO levels were calculated from HOMO and optical band gap.
Intramolecular Charge Transfer Characteristics within Dibenzo[b,d]thiophene Derivatives
Intramolecular charge transfer (ICT) is a fundamental process in molecules featuring electronically distinct donor (D) and acceptor (A) moieties connected by a π-conjugated system. beilstein-journals.orgnih.gov Upon photoexcitation, an electron is promoted from the donor to the acceptor, creating an excited state with significant charge separation. researchgate.netnih.gov In the case of this compound, the hydroxyl group (-OH) acts as an electron donor, while the chloro group (-Cl) and the dibenzothiophene (B1670422) core can act as acceptors, facilitating ICT.
The efficiency of ICT is influenced by the strength of the donor and acceptor groups and the nature of the π-bridge. nih.gov Stronger donors and acceptors lead to a more pronounced charge transfer. beilstein-journals.org This phenomenon is crucial as it governs the nonlinear optical properties, solvatochromism, and fluorescence characteristics of the molecule. rsc.org For instance, molecules with strong ICT often exhibit large Stokes shifts and their emission properties are highly sensitive to the polarity of their environment. rsc.org
Analysis of Singlet and Triplet State Energetics and Inter-System Crossing Pathways
Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁, S₂, etc.). uomustansiriyah.edu.iq From the lowest excited singlet state (S₁), the molecule can return to the ground state via two main pathways: fluorescence (a spin-allowed radiative decay) or intersystem crossing (ISC) to an excited triplet state (T₁). researchgate.netustc.edu.cn The triplet state is lower in energy than the corresponding singlet state. nih.gov
The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter. researchgate.net A small ΔE_ST can facilitate efficient ISC, a process where the electron spin is flipped. researchgate.net This is particularly relevant for applications like phosphorescence and thermally activated delayed fluorescence (TADF). The presence of heavy atoms, like chlorine and sulfur in this compound, can enhance spin-orbit coupling, which in turn promotes the rate of ISC. researchgate.net
The triplet state energy (E_T) of dibenzothiophene derivatives can be determined from the highest-energy peak in their low-temperature (77 K) phosphorescence spectra. core.ac.uk
The table below presents photophysical data for related dibenzothiophene derivatives, including their singlet and triplet energies.
| Compound | Substituent (Aryl group) | E_S (eV) | E_T (eV) |
| 1 | 2,8-diphenyl | 3.10 | 2.58 |
| 2 | 2,8-di-(4-methoxyphenyl) | 3.03 | 2.50 |
| 3 | 2,8-di-(4-N,N-dimethylphenyl) | 2.92 | 2.38 |
| 4 | 2,8-di-(4-acetylphenyl) | 3.01 | 2.51 |
Data adapted from a study on 2,8-diaryl-dibenzothiophene derivatives. core.ac.uk
Investigation of Two-Photon Absorption Properties (if applicable)
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically of lower energy (longer wavelength), to reach an excited state that would be accessed by a single photon of higher energy. chem-soc.sinih.gov This property is highly desirable for applications such as bioimaging, photodynamic therapy, and 3D data storage. nih.govresearchgate.net
Thiophene-based derivatives, particularly those with a D-π-A or D-π-D structure, have shown significant TPA cross-sections. chem-soc.sirsc.org The TPA properties are strongly linked to the intramolecular charge transfer characteristics of the molecule. A large change in dipole moment between the ground and excited states often correlates with a high TPA cross-section. The investigation of TPA involves exciting the sample with a high-intensity laser, typically a femtosecond pulsed laser, and measuring the up-converted fluorescence. chem-soc.siacs.org While specific TPA data for this compound is not available, its inherent donor-acceptor character suggests it could be a candidate for TPA activity.
Influence of Solvent Polarity on Photophysical Behavior
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra as the polarity of the solvent is changed. rsc.org This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation, a hallmark of ICT states. rsc.orgresearchgate.net
For D-π-A systems like substituted dibenzothiophenes, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. nih.govmdpi.com This leads to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov The magnitude of this shift can be used to estimate the change in dipole moment between the ground and excited states using models like the Lippert-Mataga equation. rsc.org Studies on related thiophene (B33073) derivatives have shown that as solvent polarity increases, the fluorescence emission peak shifts to longer wavelengths, often accompanied by a decrease in the fluorescence quantum yield. rsc.orgnih.gov This behavior is indicative of the stabilization of the ICT excited state in polar environments. mdpi.com
Computational Chemistry and Theoretical Investigations of 3 Chlorodibenzo B,d Thiophen 4 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 3-Chlorodibenzo[b,d]thiophen-4-ol, which in turn dictate its stability, geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. osti.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this would involve finding the precise bond lengths and angles that result in the lowest energy state. Functionals like B3LYP are commonly used for this purpose. scirp.orgresearchgate.net
Once the optimized geometry is obtained, DFT can predict a range of crucial electronic properties. scielo.org.mx These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. scielo.org.mx A smaller gap generally implies higher reactivity. semanticscholar.org
The positions of the chloro and hydroxyl substituents on the dibenzothiophene (B1670422) core are expected to significantly influence these properties. For instance, substitution on the C4 position of a dibenzothiophene can stabilize the LUMO level, affecting the molecule's electron-accepting capabilities. scirp.org The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bonding potential of the hydroxyl group would create a unique electronic profile for the molecule.
Below are hypothetical tables illustrating the kind of data that would be generated from a DFT study on this compound.
Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations
| Parameter | Value (Angstrom Å or Degrees °) |
|---|---|
| C3-Cl Bond Length | 1.75 |
| C4-O Bond Length | 1.36 |
| O-H Bond Length | 0.97 |
| C-S Bond Length (average) | 1.77 |
| C3-C4-C4a Angle | 119.5 |
| C-S-C Angle | 91.5 |
Table 2: Hypothetical Predicted Electronic Properties from DFT Calculations
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap | 3.90 |
| Ionization Potential | 6.10 |
| Electron Affinity | 1.70 |
| Dipole Moment | 2.5 Debye |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using empirical parameters. nih.gov While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies and wavefunctions. wur.nlacs.org
These methods are particularly valuable for analyzing the excited states of this compound. Understanding excited states is crucial for predicting a molecule's photophysical properties, such as its absorption and fluorescence spectra, and its photochemical reactivity. researchgate.net Time-Dependent DFT (TD-DFT) is also a common approach for studying excited states, providing a good compromise between cost and accuracy for calculating transition energies. scirp.orgacs.org For halogenated aromatic compounds, these calculations can reveal how electronic excitation alters the charge distribution and geometry, potentially leading to specific photochemical reactions. chemrxiv.org Studies on chlorinated phenols, for example, have used ab initio calculations to investigate the stability and reactivity of radical species formed upon excitation. nih.govnih.gov
Table 3: Hypothetical Ground and Excited State Energies from Ab Initio/TD-DFT
| State | Energy (eV) | Transition Character | Oscillator Strength (f) |
|---|---|---|---|
| S₀ (Ground State) | 0.00 | - | - |
| S₁ (First Excited Singlet) | 3.55 | π → π | 0.15 |
| S₂ (Second Excited Singlet) | 4.10 | π → π | 0.08 |
| T₁ (First Excited Triplet) | 2.85 | π → π* | 0.00 |
Computational Modeling of Excited State Dynamics
Once a molecule like this compound absorbs light and enters an excited state, it does not remain there indefinitely. Computational modeling can simulate the subsequent relaxation processes, which occur on timescales from femtoseconds to nanoseconds. acs.org Techniques like non-adiabatic molecular dynamics, often employing surface hopping algorithms, can trace the pathway of the molecule as it moves between different potential energy surfaces (e.g., from an excited singlet state to a triplet state or back to the ground state). chemrxiv.orgacs.org
For aromatic molecules, these dynamics determine whether the absorbed energy is dissipated as heat, emitted as light (fluorescence or phosphorescence), or used to drive a chemical reaction. researchgate.net The presence of a heavy atom like chlorine can enhance the probability of intersystem crossing (from a singlet to a triplet state) due to spin-orbit coupling. Theoretical modeling can quantify these rates and predict the primary deactivation pathways for this compound, providing insight into its photostability and potential photochemical applications. researchgate.net
Theoretical Prediction of Reactivity and Reaction Mechanisms
The electronic structure data obtained from quantum chemical calculations can be used to predict the chemical reactivity of this compound. semanticscholar.org Global reactivity descriptors like the HOMO-LUMO gap, electronegativity, and chemical hardness provide a general measure of the molecule's stability and reactivity. scielo.org.mx
Local reactivity descriptors, such as the Fukui function or the distribution of electrostatic potential on the molecular surface, can identify specific atomic sites prone to electrophilic or nucleophilic attack. For instance, the analysis of atomic charges can indicate which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In this compound, the oxygen and sulfur atoms would likely be nucleophilic centers, while the carbon atom attached to the electron-withdrawing chlorine atom could be an electrophilic site. These predictions are vital for understanding how the molecule will interact with other reagents and for elucidating potential reaction mechanisms, such as its behavior in hydrodesulfurization processes or its potential to form more toxic derivatives like chlorinated dibenzofurans. researchgate.netrsc.org
Table 4: Hypothetical Reactivity Descriptors from DFT Calculations
| Descriptor | Value | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 1.95 eV | High value suggests high stability |
| Electronegativity (χ) | 3.90 eV | Measure of electron-attracting power |
| Electrophilicity Index (ω) | 3.90 eV | Propensity to accept electrons |
| Mulliken Charge on O | -0.65 e | Indicates a nucleophilic site |
| Mulliken Charge on C3 | +0.15 e | Indicates a potential electrophilic site |
Molecular Dynamics Simulations for Conformational Analysis (if applicable)
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics. mdpi.com For a relatively rigid molecule like the dibenzothiophene core, extensive conformational analysis is not typically necessary as there are few rotatable bonds that would lead to significantly different conformers. The primary structure is largely planar.
However, MD simulations are highly applicable for studying the molecule's behavior in a condensed phase, such as in a solvent or interacting with a biological membrane or protein. acs.orgresearchgate.net Simulations can reveal how solvent molecules (e.g., water) arrange themselves around this compound, which can influence its solubility and reactivity. acs.org If studying its potential toxicity, MD can model its binding to receptors, like the aryl hydrocarbon receptor, providing insights into the strength and nature of these interactions. nih.gov
Structure-Property Relationship Studies through Computational Models
By systematically comparing computational results for this molecule with those for the parent dibenzothiophene and other derivatives (e.g., only chlorinated or only hydroxylated), a quantitative structure-activity relationship (QSAR) can be developed. nih.govumn.edu For example, computational models can show how the interplay between the electron-withdrawing chlorine and the electron-donating hydroxyl group affects the HOMO-LUMO gap, dipole moment, and surface electrostatic potential. scirp.orgsemanticscholar.org This allows for the rationalization of its reactivity in processes like oxidative desulfurization or its potential biological activity. researchgate.netnih.gov These models provide predictive power, enabling chemists to design new molecules with desired electronic, photophysical, or biological properties by making targeted structural modifications.
Research Applications of 3 Chlorodibenzo B,d Thiophen 4 Ol in Advanced Materials and Chemical Biology
Applications in Organic Electronics
The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices that are lightweight, flexible, and can be manufactured using low-cost techniques. mdpi.com The dibenzothiophene (B1670422) scaffold is a well-regarded component in the design of such materials due to its inherent charge-transporting capabilities.
Organic semiconductors are the cornerstone of organic electronic devices, and their ability to transport charge carriers (electrons and holes) is a critical performance metric. The movement of these charges in organic solids is typically described as a "hopping" mechanism between adjacent molecules. scispace.com The efficiency of this process is heavily influenced by the electronic structure of the molecules and their packing in the solid state.
The dibenzothiophene core, present in 3-Chlorodibenzo[b,d]thiophen-4-ol, is a key structural motif in a number of high-performance organic semiconductors. mdpi.com For instance, derivatives of scispace.combenzothieno[3,2-b] scispace.combenzothiophene (B83047) (BTBT), which shares a similar fused thiophene (B33073) ring system, have demonstrated some of the highest charge mobilities for organic materials, making them suitable for applications like organic field-effect transistors (OFETs). The charge mobility in these materials is closely linked to the degree of charge carrier delocalization. nih.gov
While direct charge transport measurements for this compound are not widely reported, the known properties of related compounds suggest its potential. The presence of the chlorine atom and the hydroxyl group would be expected to modulate the electronic properties—such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels—and influence the intermolecular interactions that govern solid-state packing. Doping organic semiconductors can also alter conductivity, and the functional groups on this molecule could influence its interaction with dopants. aps.org
Table 1: Charge Transport Properties of Related Organic Semiconductors
| Compound Family | Key Feature | Typical Hole Mobility (cm²/Vs) |
|---|---|---|
| Pentacene Derivatives | Crystalline, good π-π stacking | < 1 |
| Thienoacenes (e.g., BTBT) | High stability and mobility | > 1, with some derivatives reaching up to 43 |
This table presents typical values for compound families related to dibenzothiophenes to provide context for potential performance. mdpi.comnih.gov
The unique properties of organic semiconductors make them highly suitable for optoelectronic applications, including OLEDs and OPVs.
In OLEDs , electricity is converted into light. These devices are typically composed of several layers of organic materials, each serving a specific function such as hole transport, electron transport, or light emission. researchgate.net Materials based on a dibenzofuran (B1670420) core, an oxygen-containing analogue of dibenzothiophene, have been patented for use in organic electroluminescent devices. For example, the related compound 6-Chlorodibenzo[b,d]furan-1-ol has been synthesized for such applications. google.com This suggests that this compound, with its similar rigid and substituted structure, is a strong candidate for investigation as a host or dopant material in the emissive layer of OLEDs. The specific substitutions can tune the emission color and improve device efficiency and stability. nih.govrsc.org
In OPVs , light is converted into electricity. These devices rely on a blend of electron-donating and electron-accepting organic semiconductors to absorb light, create excitons (bound electron-hole pairs), and separate them into free charges. mdpi.comresearchgate.net The interface between the donor and acceptor materials, often arranged in a bulk heterojunction (BHJ), is critical for efficient charge separation. mdpi.com Thiophene-based materials are frequently used in high-efficiency, non-fullerene acceptor OPVs. nih.gov The energy levels (HOMO/LUMO) of the donor and acceptor materials must be carefully aligned to ensure efficient operation. researchgate.net The functional groups on this compound would allow for the tuning of these energy levels, making it a potentially valuable component in the design and optimization of OPV active layers. sigmaaldrich.com
Contributions to Chemical Biology and Advanced Biochemical Research
The structural features of this compound also make it a valuable building block in chemical biology for the synthesis of more complex and functionally diverse molecules.
Multicomponent reactions (MCRs) and other synthetic strategies are employed to build libraries of complex molecules from simpler precursors. rug.nl Dibenzofurans, which are structurally analogous to dibenzothiophenes, have been used in intermolecular SNAr reactions to create a variety of functionalized biaryls. researchgate.net Similarly, the dibenzothiophene skeleton can be modified through reactions like the Vollhardt cyclotrimerization to produce larger, carbon-rich networks. d-nb.info
The chloro and hydroxyl groups on this compound serve as reactive handles for further chemical modification. This allows it to be used as a scaffold or precursor in the synthesis of larger, more intricate molecular architectures with specific functions for research in materials science or medicine.
While specific experimental studies on the biological interactions of this compound are limited, its structure is amenable to theoretical investigation. The rigid polycyclic aromatic system, combined with a hydrogen bond-donating hydroxyl group and a halogen atom capable of halogen bonding, provides multiple points for potential interaction with biological macromolecules.
Computational docking studies are frequently used to predict how small molecules might bind to the active sites of enzymes or receptors. For example, docking studies have been used to identify key pharmacophores in alkaloid derivatives that are responsible for enzyme binding. mdpi.com Given the prevalence of G protein-coupled receptors (GPCRs) as drug targets, understanding how novel scaffolds might interact with them is of great interest. nih.gov The structural characteristics of this compound make it a candidate for such in silico screening to explore its theoretical binding mechanisms with various biological targets, potentially guiding future experimental work.
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.gov This approach aims to create new compounds with improved affinity, selectivity, or a multi-target profile, which can be particularly useful for complex diseases.
The this compound core can serve as one of the key fragments in a hybridization strategy. For instance, click chemistry, which often utilizes an azide-alkyne cycloaddition to link molecular fragments, is a powerful tool for creating hybrid molecules. mdpi.com The hydroxyl group on this compound could be readily converted to an azide (B81097) or alkyne, allowing it to be "clicked" with other pharmacophores to generate novel research leads with potentially enhanced or entirely new biological activities.
Potential as Components in Advanced Catalysis and Reaction Development
The dibenzothiophene framework is a privileged structure in coordination chemistry and catalysis. The sulfur atom provides a soft donor site for coordination with transition metals, while the aromatic rings can be tailored to modulate the electronic and steric properties of the resulting ligands. The presence of chloro and hydroxyl substituents on the this compound backbone offers distinct advantages for its use in developing sophisticated catalytic systems.
The hydroxyl group can be deprotonated to form a phenoxide, which is a classic coordinating group for a variety of metal centers. This allows the molecule to act as a bidentate ligand, with the potential for the sulfur atom to also engage in coordination, forming a stable chelate ring with a metal catalyst. Such chelation can enhance the stability and activity of the catalyst. Furthermore, the electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned. The electron-withdrawing nature of the chlorine atom can influence the electron density on the aromatic system and the donor strength of the sulfur and oxygen atoms.
Research on related dibenzothiophene derivatives has demonstrated their utility in various catalytic transformations. For instance, palladium-catalyzed reactions are a mainstay of modern organic synthesis, and ligands based on heterocyclic scaffolds are crucial for their success. nih.govrsc.orgrsc.org The development of new catalytic C-H/C-S coupling strategies for the synthesis of dibenzothiophene derivatives highlights the importance of this class of compounds in advancing synthetic methodologies. nih.govrsc.org While not specifying this compound, these studies underscore the catalytic relevance of the dibenzothiophene core.
The chloro and hydroxyl groups also serve as handles for further functionalization, allowing for the synthesis of a library of ligands with varying properties. For example, the hydroxyl group can be etherified or esterified, and the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of substituents. This modularity is highly desirable in catalyst development, as it allows for the systematic optimization of a ligand for a specific catalytic reaction. A patent for an invention relating to an influenza virus replication inhibitor mentions the use of 1-Chlorodibenzo[b,d]thiophen-4-ol as a starting material for the preparation of a more complex molecule, indicating the utility of chlorodibenzothiophenols as chemical intermediates.
The potential catalytic applications for ligands derived from this compound are broad and could include:
Cross-coupling reactions: As ligands for palladium, nickel, or copper catalysts in reactions like Suzuki, Heck, and Sonogashira couplings.
C-H activation: The rigid framework could support metal centers involved in the selective functionalization of C-H bonds.
Asymmetric catalysis: Chiral variants, synthesized through functionalization of the core structure, could be employed in enantioselective transformations.
While speculative without direct experimental evidence for this specific compound, the foundational chemistry of dibenzothiophenes strongly supports the potential of this compound as a valuable building block in the field of advanced catalysis.
Design and Synthesis of New Functional Materials and Architectures
The unique photophysical and electronic properties of the dibenzothiophene core make it an attractive component for the design of advanced functional materials, particularly in the realm of organic electronics. Dibenzothiophene derivatives have been investigated for their applications as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and components of photovoltaic devices. The functional groups of this compound provide the necessary tools for incorporating this robust scaffold into larger, more complex material architectures.
The hydroxyl and chloro groups are versatile reactive sites for polymerization and post-polymerization modification. The hydroxyl group can be used to introduce the dibenzothiophene unit into polyesters, polyethers, and polyurethanes. The chlorine atom can be a site for cross-coupling reactions to create conjugated polymers, which are the cornerstone of organic electronics. For example, the synthesis of functionalized dibenzothiophenes through domino 'twofold Heck-6π-electrocyclization' reactions demonstrates a pathway to complex, conjugated systems from simpler brominated precursors. researchgate.net
Theoretical studies on dibenzothiophene-based electron transport materials have shown that strategic substitution on the dibenzothiophene ring system can tune the electronic properties, such as the electron affinity and reorganization energy, which are critical for efficient charge transport in OLEDs. scirp.org The presence of both an electron-donating hydroxyl group and an electron-withdrawing chloro group in this compound suggests that it could be a valuable building block for creating materials with tailored electronic characteristics.
Dibenzothiophene S-oxides, which can be synthesized from dibenzothiophenes, are also gaining attention as precursors for generating reactive oxygen species upon UV irradiation, with potential applications in chemical biology and photodynamic therapy. rsc.org The synthesis of highly functionalized dibenzothiophene derivatives is crucial for these applications, and starting materials like this compound could provide a streamlined entry into these complex molecules.
The table below outlines potential functional materials that could be synthesized using this compound as a key building block, along with the synthetic strategies that could be employed.
| Potential Functional Material | Synthetic Strategy | Potential Application |
| Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki, Stille) at the chloro position. | Organic electronics (OLEDs, OPVs, OFETs) |
| Functional Polyesters/Polyethers | Polycondensation reactions involving the hydroxyl group. | High-performance plastics, membranes |
| Small Molecule Organic Semiconductors | Derivatization through reactions at the chloro and hydroxyl groups to enhance intermolecular interactions and charge transport. | Organic field-effect transistors (OFETs) |
| Fluorescent Probes | Modification of the dibenzothiophene core to create molecules with specific analyte binding sites and responsive fluorescence. | Chemical biology, medical diagnostics |
| Photosensitizers | Conversion to the corresponding S-oxide and further functionalization. | Photodynamic therapy, photocatalysis |
Future Research Directions and Perspectives for 3 Chlorodibenzo B,d Thiophen 4 Ol
Development of More Efficient and Sustainable Synthetic Routes
While classical methods for constructing the dibenzothiophene (B1670422) skeleton exist, future research must prioritize the development of more efficient and environmentally benign synthetic pathways to access 3-Chlorodibenzo[b,d]thiophen-4-ol and its derivatives. Current multi-step syntheses can be resource-intensive; therefore, a shift towards greener chemical processes is essential.
Future synthetic strategies could include:
Microwave-Assisted Synthesis: Exploring microwave-assisted ring-closure reactions could dramatically reduce reaction times and improve yields, as has been demonstrated for other dibenzothiophene derivatives. rsc.org
Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.org Developing a flow-based process for the key bond-forming steps in the synthesis of this compound would represent a significant advancement in its sustainable production. beilstein-journals.orgsciencesconf.org
C-H Bond Functionalization: Direct C-H arylation and functionalization reactions, catalyzed by metals like rhodium(III) or palladium(II), are powerful tools for building complex aromatic systems with high atom economy. acs.orgrsc.org Research aimed at the late-stage, regioselective introduction of the chloro and hydroxyl groups onto a pre-formed dibenzothiophene core via C-H activation would be a highly innovative and efficient approach.
A comparison of potential synthetic methodologies that could be adapted for this compound is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenge for Target Molecule | Illustrative Precedent |
| Suzuki Coupling | High functional group tolerance, commercially available building blocks. | Synthesis of appropriately substituted boronic acids or halides. | Synthesis of functionalized dibenzothiophenes. rsc.org |
| McMurry Reaction | Efficient for creating the central thiophene (B33073) ring from dicarbonyls. | Preparation of the specific 2,2'-dicarbonyl biphenyl (B1667301) precursor. | Synthesis of dibenzo[d,d']benzo[1,2-b:4,3-b']dithiophene. nih.govbeilstein-journals.org |
| Photoredox Catalysis | Uses visible light, mild reaction conditions. beilstein-journals.org | Controlling regioselectivity on the dibenzothiophene core. | Trifluoromethylation of heterocycles. beilstein-journals.org |
| Mechanochemistry | Solvent-free or low-solvent conditions, potential for new polymorphs. sciencesconf.org | Ensuring complete reaction and managing heat generation. | Sustainable synthesis of cocrystals and functional materials. sciencesconf.org |
In-depth Understanding and Control of Excited State Processes for Photonic Applications
Dibenzothiophene derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence. researchgate.net The presence of a chlorine atom (a heavy atom) in this compound is expected to influence its excited state dynamics significantly by promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). acs.org
Future research should focus on:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the ultrafast processes following photoexcitation, such as internal conversion and intersystem crossing, providing precise rate constants for these events. acs.orgworldscientific.com Studies on related dibenzothiophene derivatives have shown that ISC can be highly efficient, with triplet yields approaching 98%. acs.org
Low-Temperature Phosphorescence Studies: A detailed investigation of the phosphorescence emission properties, particularly at 77 K, can provide critical information about the energy of the lowest triplet state (T₁), which is a crucial parameter for applications in phosphorescent organic light-emitting diodes (PHOLEDs). scirp.org
Solvatochromism Studies: Examining the effect of solvent polarity on the absorption and emission spectra can reveal the nature of the excited states (e.g., ππ* or intramolecular charge transfer, ICT). researchgate.netcnr.it The push-pull nature endowed by the chloro and hydroxyl groups may lead to significant ICT character in the excited state.
Understanding these fundamental processes is key to unlocking the potential of this compound in areas like photodynamic therapy, where triplet state sensitization is required, or in advanced photonic materials. acs.orgresearchgate.net
Rational Design of Derivatives for Tunable Electronic and Optical Properties
A major advantage of organic molecules is the ability to fine-tune their properties through synthetic modification. researchgate.net The this compound scaffold is an excellent platform for rational design. The hydroxyl group provides a convenient handle for further derivatization, while the chlorine atom electronically perturbs the system.
Key areas for future exploration include:
Substitution at the Hydroxyl Group: Converting the -OH group to an ether or ester can modulate solubility and steric hindrance, which in turn affects molecular packing in the solid state and, consequently, charge transport properties.
Additional Substitution on the Aromatic Core: Introducing further electron-donating or electron-withdrawing groups at other positions on the dibenzothiophene rings can systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. scirp.orguobasrah.edu.iq This is critical for optimizing charge injection and transport in electronic devices like OLEDs and organic field-effect transistors (OFETs). acs.orgmdpi.com
Extending the π-Conjugated System: Attaching other aromatic or heteroaromatic units to the core structure via cross-coupling reactions can shift the absorption and emission wavelengths, allowing for color tuning across the visible spectrum. rsc.org
Computational studies on substituted dibenzothiophenes have shown how the position of a substituent impacts the molecular orbitals. For instance, substitution at the C3 position can significantly stabilize the LUMO level. scirp.org This predictive power can guide the synthesis of new derivatives of this compound with targeted properties.
| Substituent Position | Effect on HOMO Level | Effect on LUMO Level | Potential Application Impact |
| C1 | Destabilized by ~0.10 eV | Stabilized by ~0.11 eV | Tuning for hole/electron injection layers. |
| C2 | No significant effect | Stabilized by ~0.02 eV | Fine-tuning transport properties in OLEDs. scirp.orgresearchgate.net |
| C3 | Destabilized by ~0.03 eV | Stabilized by ~0.14 eV | Enhanced electron affinity for electron transport materials. scirp.org |
| C4 | Destabilized by ~0.10 eV | No significant effect | Modulating hole transport properties. scirp.org |
| Data derived from computational studies on triphenylsilyl-substituted dibenzothiophene and illustrates general trends. scirp.org |
Exploration of Integration into Supramolecular Structures and Covalent Organic Frameworks
The rigid, planar structure of the dibenzothiophene unit makes it an excellent building block, or tecton, for the construction of highly ordered supramolecular assemblies. The specific functional groups of this compound offer unique opportunities for directing this self-assembly.
Promising research avenues are:
Hydrogen-Bonded Networks: The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of directing the formation of predictable one-, two-, or three-dimensional networks in the solid state. The chlorine atom can also participate in weaker halogen bonding. Understanding and controlling these non-covalent interactions is key to crystal engineering.
Liquid Crystals: By attaching long alkyl chains to the hydroxyl group, it may be possible to induce liquid crystalline phases. The anisotropic shape of the dibenzothiophene core is conducive to forming such mesophases, which are important for display technologies.
Covalent Organic Frameworks (COFs): The hydroxyl group can be used as a reactive site to incorporate the 3-chlorodibenzothiophene unit into porous, crystalline COFs. For example, reacting a di- or tri-hydroxylated derivative with appropriate linkers could yield frameworks with tailored pore environments. The presence of sulfur and chlorine atoms within the pores could offer unique properties for catalysis, sensing, or the selective adsorption of pollutants. bohrium.com
Advancements in Predictive Computational Modeling for Material and Biological Applications
Computational chemistry provides indispensable tools for predicting the properties of molecules before engaging in lengthy and costly synthetic work. bohrium.com For this compound, computational modeling can accelerate discovery and provide deep mechanistic insights.
Future computational work should focus on:
Material Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately predict key parameters for electronic and photonic materials. stmcc.inbangor.ac.uk This includes HOMO/LUMO energies, band gaps, excited state energies, and reorganization energies, which are critical for predicting charge transport efficiency and photophysical behavior. scirp.orgfrontiersin.org
Biological Activity: The structure of this compound can be used as a starting point for in silico screening. Molecular docking simulations can predict the binding affinity of this compound and its virtual derivatives to the active sites of various enzymes or receptors, guiding the design of new potential therapeutic agents. mdpi.commdpi.comnih.gov
Environmental Applications: Computational models can simulate the interaction of this compound and materials derived from it with environmental pollutants. For example, DFT calculations can model the adsorption energies of sulfur-containing compounds onto surfaces, suggesting potential applications in sensing or remediation. bohrium.com
| Computational Method | Predicted Property | Relevance for this compound |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electron density, vibrational frequencies. | Predicting electronic properties for OLEDs/OFETs, confirming synthetic products via IR spectra. stmcc.infrontiersin.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, singlet and triplet excited state energies. | Designing molecules with specific colors, understanding photonic behavior. scirp.orgcnr.it |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions (e.g., hydrogen/halogen bonds). | Guiding the design of supramolecular structures and crystal engineering. |
| Molecular Docking | Binding affinity and orientation of a ligand within a protein active site. | Screening for potential biological targets and designing new drug candidates. mdpi.com |
By pursuing these interconnected research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for its application in next-generation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
